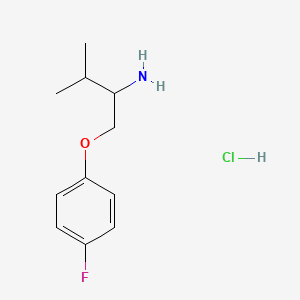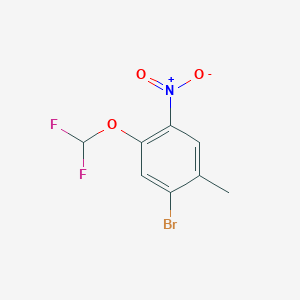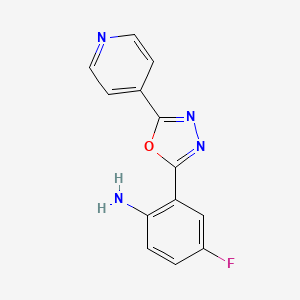
4-Fluoro-2-(5-pyridin-4-YL-1,3,4-oxadiazol-2-YL)aniline
Overview
Description
4-Fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline, also known as 4-F-POD, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless solid with a molecular formula of C10H8FN3O2. 4-F-POD is a versatile synthetic intermediate that has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other materials. The compound has also been studied for its potential biological activity, including its ability to modulate cell signaling pathways. Additionally, this paper will discuss the advantages and limitations of using 4-F-POD in laboratory experiments, and will provide a list of possible future directions for research.
Scientific Research Applications
Therapeutic Potential
Compounds containing similar structures have shown a broad range of chemical and biological properties . They have been used in the development of new drugs . The derivatives of these compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Anticancer Applications
1,3,4-oxadiazole derivatives have been highlighted for their anticancer potential . They work by inhibiting specific cancer biological targets, such as telomerase activity, HDAC, thymidylate synthase, and the thymidine phosphorylase enzyme .
Antimicrobial Applications
Some compounds with similar structures have been screened for their in vitro antimicrobial potential against E. coli, P. aeruginosa, S. aureus, S. pyogenes, C. albicans, A. niger, and A. clavatus .
Synthesis of Fluorinated Pyridines
Fluoropyridines, which are similar to the compound , have interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Agricultural Applications
The introduction of fluorine atoms into lead structures has been a useful chemical modification in the search for new agricultural products . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .
Radiosynthesis and Evaluation
A novel compound similar to “4-Fluoro-2-(5-pyridin-4-YL-1,3,4-oxadiazol-2-YL)aniline” was synthesized and labeled with fluorine-18 (18 F), to develop a positron emission tomography (PET) tracer for in vivo visualization of LRRK2 in the brain .
properties
IUPAC Name |
4-fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4O/c14-9-1-2-11(15)10(7-9)13-18-17-12(19-13)8-3-5-16-6-4-8/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADGEBIPVNFCPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NN=C(O2)C3=CC=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651088 | |
| Record name | 4-Fluoro-2-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(5-pyridin-4-YL-1,3,4-oxadiazol-2-YL)aniline | |
CAS RN |
915923-46-5 | |
| Record name | 4-Fluoro-2-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



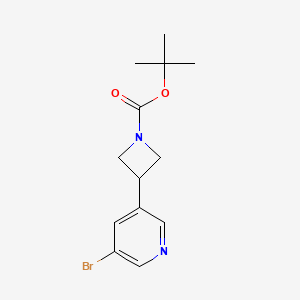

![Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B1449929.png)




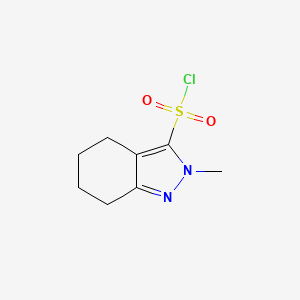
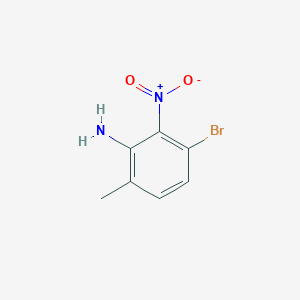
![[2-(Piperidin-4-ylmethyl)phenyl]methanol](/img/structure/B1449939.png)

